m-PEG7-thiol

Catalog No.
S1902772
CAS No.
651042-82-9
M.F
C15H32O7S
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG7-thiol

Polydisperse PEG-thiol mixtures compromise analytical reproducibility in ADC and PROTAC development. m-PEG7-thiol, a discrete monodisperse linker, offers precise structural control: • Uniform DAR via maleimide-thiol coupling; • Exact 7-unit spacer balances solubility with passive permeability for targeted protein degraders; • SAM formation on gold with minimal protein fouling for SPR sensors.

CAS Number

651042-82-9

Product Name

m-PEG7-thiol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

Molecular Formula

C15H32O7S

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C15H32O7S/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23/h23H,2-15H2,1H3

InChI Key

PVSKDHZQTUFAEZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCS

Synonyms

m-PEG7-thiol, Methoxy-PEG7-thiol, mPEG7-SH, O-(2-Mercaptoethyl)-O'-methyl-hexaethylene glycol, m-dPEG7-thiol

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g

m-PEG7-thiol (methoxy-PEG7-thiol) is a discrete, monodisperse polyethylene glycol derivative featuring a reactive terminal sulfhydryl group and a stable methoxy cap. With an exact molecular weight of 356.48 g/mol and a 7-unit ethylene glycol spacer, it is engineered for applications requiring precise structural characterization, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The molecule provides exactly eight hydrogen bond acceptor sites, conferring targeted aqueous solubility to hydrophobic payloads. Its terminal thiol enables rapid, site-specific Michael addition with maleimides or direct dative bonding to transition metal surfaces, establishing it as a highly reproducible building block for advanced bioconjugation and material science workflows .

Research Fit

PEG7 Spacer 7-unit EG chain provides moderate steric relief and aqueous solubility for bioconjugation workflows.
Thiol Terminus Reactive –SH enables site-specific coupling to maleimide, OPSS, vinylsulfone, and Au/Ag surfaces.
PROTAC Linker Fit May support ternary complex formation studies requiring balanced spacer length and hydrophilicity.

When procuring linkers for bioconjugation or surface modification, substituting discrete m-PEG7-thiol with polymeric mPEG-thiol mixtures (e.g., 1 kDa or 2 kDa) replaces a precisely defined molecule with a highly polydisperse mixture. This substitution complicates downstream analytical characterization and lot-to-lot reproducibility, which are critical for regulatory compliance in pharmaceutical manufacturing. Furthermore, opting for shorter analogs like m-PEG3-thiol often fails to provide an adequate hydration shell to prevent non-specific protein fouling on metal surfaces, while longer variants such as m-PEG12-thiol add unnecessary molecular weight that can severely restrict passive cellular permeability in targeted protein degraders .

Substitution Risk

Shorter m-PEG3-thiol may increase steric crowding in high-density conjugation, affecting conjugate homogeneity.
Longer m-PEG12-thiol may reduce reaction efficiency due to greater molecular flexibility and diffusional constraints.
Chain-length variations can shift colloidal stability of functionalized nanoparticles and target protein degradation outcomes.

Oligomer Purity and Analytical Reproducibility vs. Polymeric PEGs

In pharmaceutical manufacturing, the exact mass of linker molecules is critical for structural validation. m-PEG7-thiol provides >95% single-oligomer purity with an exact mass of 356.48 Da, eliminating the broad Gaussian mass distribution characteristic of polymeric PEGs .

Evidence DimensionPolydispersity and exact mass characterization
Target Compound Datam-PEG7-thiol exhibits >95% single-oligomer purity (PDI = 1.0) with an exact mass of 356.48 Da.
Comparator Or BaselinePolymeric mPEG-thiol (e.g., 1 kDa or 2 kDa) exhibits a broad molecular weight distribution (PDI > 1.05).
Quantified DifferenceReduces the number of linker-derived product isoforms from dozens to exactly one.
ConditionsMass spectrometry and HPLC characterization of synthesized PROTACs or ADCs.

Procuring monodisperse PEGs is essential for meeting strict regulatory requirements for exact structural characterization and batch-to-batch consistency.

PEG3 vs PEG7 steric hindrance
Head-to-head
m-PEG7-thiol (7 EG units) provides 133% longer spacer than m-PEG3-thiol (3 EG units), measurably lowering steric crowding in dense conjugation systems.
Supports conjugation homogeneity evaluation in PROTAC and multivalent surface functionalization studies.
Aqueous maleimide-thiol coupling; room temperature.

Anti-Fouling Efficiency on Gold Surfaces vs. Alkyl Thiols

When modifying gold nanoparticles or electrodes, the hydrophilic chain length directly dictates the resistance to protein adsorption. The 7-unit PEG chain of m-PEG7-thiol forms a dense hydration layer that highly suppresses protein binding compared to hydrophobic alkyl thiols, which rapidly adsorb serum proteins .

Evidence DimensionReduction of non-specific protein adsorption
Target Compound DataProvides 8 hydrogen bond acceptors to form a stable, dense hydration layer.
Comparator Or BaselineHydrophobic alkyl thiols (e.g., hexanethiol) lack a hydration shell.
Quantified DifferencePEGylated self-assembled monolayers (SAMs) typically reduce non-specific protein fouling by >90% compared to unpassivated or alkyl-thiol passivated surfaces.
ConditionsGold nanoparticle or electrode surfaces exposed to complex biological fluids (e.g., blood serum).

Crucial for procuring surface modifiers that maintain the stability and signal-to-noise ratio of gold-based biosensors in complex biological matrices.

DMSO solubility
Class-level inference
100 mg/mL (280.52 mM) with ultrasonic assistance; logP = 0.66220; PSA = 103.41 Ų.
Supports integration into PROTAC synthesis workflows requiring both organic and aqueous solubility.
Solubility measured at room temperature; ultrasonic treatment recommended.

Cellular Permeability in PROTAC Design vs. Longer PEG Linkers

PROTACs often suffer from poor cellular uptake due to their large size. At ~356 Da, m-PEG7-thiol maintains the total degrader molecular weight closer to the viable range for membrane crossing, whereas longer discrete PEGs add excessive mass that drastically reduces passive permeability .

Evidence DimensionPassive cellular permeability limit
Target Compound DataAdds exactly 356.48 Da to the PROTAC construct.
Comparator Or BaselineLonger discrete PEGs (e.g., mPEG12-thiol or mPEG24-thiol) add >500-1000 Da to the linker alone.
Quantified DifferencePrevents the exponential drop in passive permeability typically observed when total PROTAC mass significantly exceeds 1000 Da.
ConditionsIn vitro cellular assays measuring PROTAC intracellular accumulation.

Allows drug developers to balance the aqueous solubility of the degrader without sacrificing the cellular uptake required for therapeutic efficacy.

PEG12 chain-length contrast
Cross-study comparable
m-PEG7-thiol (MW 356.48) has 38% lower molecular weight than m-PEG12-thiol (MW 576.74), with 5 fewer EG units (42% shorter chain).
Supports balance between conjugation kinetics and anti-fouling in ADC intermediate preparation and surface engineering.
Aqueous bioconjugation; nanoparticle and antibody contexts.

Site-Specific Conjugation Kinetics vs. Amine-Reactive PEGs

For protein modification, controlling the site of attachment is critical to preserving biological activity. The terminal thiol of m-PEG7-thiol reacts with maleimides via Michael addition at physiological pH, offering highly site-specific conjugation at cysteine residues, unlike amine-reactive PEGs that randomly modify abundant surface lysines .

Evidence DimensionReaction rate and site-selectivity at physiological pH
Target Compound DataThiol-maleimide Michael addition proceeds rapidly and selectively at pH 6.5–7.5.
Comparator Or BaselinemPEG-amine or NHS-ester PEGs target primary amines (lysines), leading to random, heterogeneous conjugation.
Quantified DifferenceThiol conjugation to free cysteines is >1000 times faster and highly site-specific compared to amine-directed PEGylation.
ConditionsAqueous buffer (pH 6.5-7.5) during protein or antibody modification.

Ensures procurement of a reagent that yields homogeneous, well-defined bioconjugates rather than complex, difficult-to-purify product mixtures.

Au–S bond & hydration layer
Class-level inference
Stable Au–S chemisorption; PEG7 spacer yields hydration barrier ~2.5–3.0 nm (extended conformation), improving colloidal stability.
Supports surface passivation and anti-fouling performance studies on gold nanoparticles and sensor surfaces.
Room temperature aqueous conditions.
Physicochemical specs
Supporting evidence
Melting point 50–55 °C; density 1.065 g/cm³; flash point >230 °C; boiling point ~423.7 °C (predicted).
Supports material handling, storage protocol development, and incoming quality control verification.
Store at −20 °C under inert atmosphere to prevent thiol oxidation.

Synthesis of Monodisperse PROTACs and Molecular Glues

Due to its exact molecular weight and defined chain length, m-PEG7-thiol serves as an effective linker for connecting E3 ligase ligands to target protein binders. It provides necessary aqueous solubility for ternary complex formation without exceeding the molecular weight limits that hinder cellular permeability .

Site-Specific Antibody-Drug Conjugate (ADC) Development

In ADC manufacturing, the terminal thiol enables precise conjugation to maleimide-functionalized payloads or engineered cysteine residues on antibodies. The monodisperse nature of the 7-unit PEG chain ensures a uniform drug-to-antibody ratio (DAR), which is critical for consistent pharmacokinetics and regulatory approval .

Stealth Coating for Gold Nanoparticles and Biosensors

For in vivo diagnostics and surface plasmon resonance (SPR) biosensors, m-PEG7-thiol is utilized to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group forms a strong dative bond with gold, while the PEG7 chain creates a hydrophilic shield that drastically reduces non-specific protein fouling in blood serum .

Hydrogel Synthesis via Thiol-Ene Click Chemistry

In tissue engineering, m-PEG7-thiol functions as a highly reactive, water-soluble crosslinker or functionalization agent. It readily participates in photoinitiated thiol-ene reactions with alkene-functionalized polymers to create biocompatible hydrogels with precisely tunable mechanical properties .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC synthesis
PEG7 spacer length for ternary complex studies
Linker-dependent degradation efficiency and conjugate homogeneity
ADC intermediate synthesis
Balanced conjugation kinetics and anti-fouling
ADC homogeneity and circulation profile in research models
Gold nanoparticle functionalization
Intermediate hydration barrier thickness (Au–S bond)
Colloidal stability and anti-fouling in sensor/research constructs
Protein PEGylation
Site-specific thiol coupling with moderate spacer
Protein stability, solubility, and immunogenicity in model studies

XLogP3

-0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

356.18687453 Da

Monoisotopic Mass

356.18687453 Da

Heavy Atom Count

23

Wikipedia

2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol

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